molecular formula C17H21N3O4 B2757545 6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923184-40-1

6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2757545
CAS No.: 923184-40-1
M. Wt: 331.372
InChI Key: WHKZPRJMYODQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a bicyclic pyrrolo[3,4-d]pyrimidine-2,5-dione core. Key structural features include:

  • Position 6: Modified with a 2,2-dimethoxyethyl chain, providing ether oxygen atoms that enhance solubility and electronic effects.

The compound’s biological relevance is inferred from structural analogs, as DHPM derivatives are studied for anti-diabetic, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

6-(2,2-dimethoxyethyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-10-6-4-5-7-11(10)15-14-12(18-17(22)19-15)8-20(16(14)21)9-13(23-2)24-3/h4-7,13,15H,8-9H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKZPRJMYODQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CN(C3=O)CC(OC)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its potential applications in pharmacology and medicinal chemistry.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrrolo[3,4-d]pyrimidines. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the antioxidant capacity of these compounds. For instance, derivatives similar to our compound showed significant scavenging effects on free radicals.

CompoundDPPH Scavenging Activity (%)
6-(2,2-Dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneTBD
Standard (Ascorbic Acid)95%

The specific activity of our compound is yet to be quantified but is expected to be comparable to other derivatives in the same class that exhibit over 70% inhibition at optimal concentrations .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolo[3,4-d]pyrimidines has also been noted. In vitro studies demonstrated that compounds within this category can inhibit pro-inflammatory cytokines and reduce hemolysis in human red blood cells.

CompoundHemolytic Inhibition (%)
6-(2,2-Dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dioneTBD
Indomethacin (Standard)90%

This suggests that our compound may possess significant anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

The antimicrobial efficacy of related pyrrolo compounds has been documented against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Synthesis and Evaluation

A recent study synthesized a series of pyrrolo[3,4-d]pyrimidine derivatives using a microwave-assisted multicomponent reaction . The synthesized compounds were evaluated for their biological activities using various assays:

  • Antioxidant Assays : Compounds were tested for DPPH and ABTS radical scavenging.
  • Anti-inflammatory Assays : Evaluated through hemolysis inhibition tests.
  • Antimicrobial Assays : Tested against Staphylococcus aureus and Escherichia coli.

Results indicated that certain derivatives exhibited potent antioxidant and antimicrobial activities while maintaining low cytotoxicity levels in normal cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold but differing in substituents at positions 4 and 5. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name/ID 4-Substituent 6-Substituent Key Properties/Findings Source
Target Compound o-Tolyl 2,2-Dimethoxyethyl Hypothesized improved solubility due to dimethoxyethyl; lipophilic o-tolyl may reduce polarity. N/A
4j () 2-Hydroxyphenyl 4-Methoxyphenyl MP: ~220°C; Rf = 0.41; FTIR peaks at 3640 (OH), 1680 (C=O). High yield (87%) . [1]
BP 14274 () 2-Methoxyphenyl 4-Methylbenzyl Structural analog with methoxy and benzyl groups; no biological data reported . [3]
Compound A () 4-Hydroxyphenyl Benzyl Anti-diabetic activity in molecular simulations; hydroxyl group enhances H-bonding . [4]
Compound D () 4-Hydroxyphenyl 4-Fluorobenzyl Fluorine substitution improves metabolic stability and lipophilicity . [4]

Key Observations:

o-Tolyl (Target Compound): The methyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to hydroxylated analogs.

Substituent Effects at Position 6 :

  • Aromatic Groups (4j, BP 14274): Methoxyphenyl or benzyl groups contribute to π-π stacking interactions but may limit solubility.
  • Aliphatic Chains (Target Compound): The 2,2-dimethoxyethyl chain likely improves solubility relative to aromatic substituents, akin to octyl chains in ’s Compound B .

Biological Implications :

  • Hydroxyl or methoxy groups (e.g., 4j, Compound A) are associated with anti-diabetic activity in molecular simulations .
  • The target compound’s o-tolyl and dimethoxyethyl groups may shift activity toward targets requiring hydrophobic interactions (e.g., kinase inhibition).

Research Findings and Data Gaps

  • Synthetic Feasibility : Analogs like 4j (87% yield) suggest efficient synthesis routes for DHPM derivatives, though the target compound’s synthetic details are unreported .
  • Spectral Data : The absence of FTIR/NMR data for the target compound limits direct comparison. Analogs show characteristic C=O (1680–1700 cm⁻¹) and NH/OH (3450–3640 cm⁻¹) peaks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what critical intermediates should be prioritized?

  • Methodological Answer : The compound can be synthesized via multi-step cyclization reactions. A common approach involves coupling pyrrole and pyrimidine precursors under controlled conditions (e.g., refluxing in anhydrous DMF with catalytic triethylamine). Key intermediates include substituted pyrrole-3-carboxylates and pyrimidine-dione derivatives. For example, cyclization of a 2,2-dimethoxyethyl-substituted pyrrole with an o-tolyl-containing pyrimidine precursor at 80–100°C under nitrogen yields the target compound. Intermediate purity should be verified via TLC (silica gel, ethyl acetate/hexane) to avoid side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the compound’s structure?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals: δ 3.2–3.4 ppm (dimethoxyethyl CH3O groups), δ 6.8–7.3 ppm (o-tolyl aromatic protons), and δ 2.1–2.3 ppm (tetrahydro-pyrrolo-pyrimidine CH2 groups).
  • MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 402.2) and fragmentation patterns (e.g., loss of dimethoxyethyl group at m/z 315).
  • IR : Absorbance near 1700 cm⁻¹ (C=O stretching in dione) and 1250 cm⁻¹ (C-O in dimethoxyethyl). Cross-validate with X-ray crystallography for ambiguous cases .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the compound’s fused heterocyclic core. Use fluorescence polarization for binding affinity studies. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to reference drugs like doxorubicin. Ensure solvent controls (DMSO ≤0.1%) to avoid artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing o-tolyl with m-fluorophenyl or altering the dimethoxyethyl chain length).
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and steric parameters with IC50 values. For example, increased hydrophobicity (higher logP) may enhance membrane permeability but reduce solubility.
  • Theoretical Framework : Link SAR to molecular docking against target proteins (e.g., EGFR or CDK2) using software like AutoDock Vina, guided by crystallographic data from related pyrrolo-pyrimidines .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Degradation Kinetics : Perform accelerated stability studies (25–40°C, pH 1–10) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of the dione ring at pH >8).
  • Orthogonal Validation : Use LC-MS to confirm degradation pathways. For example, at pH 2, the dimethoxyethyl group may undergo acid-catalyzed cleavage, while the pyrrolo-pyrimidine core remains intact.
  • Formulation Adjustments : Stabilize the compound using cyclodextrin encapsulation or buffered excipients (pH 6–7) based on degradation profiles .

Q. How can process parameters (e.g., solvent selection, catalyst loading) be optimized for scalable synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design to test variables: solvent polarity (DMF vs. THF), catalyst type (Pd/C vs. CuI), and reaction time (12–48 hrs).
  • Green Chemistry Metrics : Calculate E-factors (waste/product ratio) and atom economy. For instance, replacing DMF with cyclopentyl methyl ether may reduce waste by 30%.
  • Scale-Up Challenges : Address exothermicity in cyclization steps using jacketed reactors with controlled cooling .

Q. What computational methods predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME for CYP450 metabolism prediction (e.g., CYP3A4-mediated demethylation of the dimethoxyethyl group).
  • Toxicity Profiling : Apply ProTox-II to identify potential hepatotoxicity (e.g., alert for pyrrolidine ring bioactivation to reactive intermediates).
  • Validation : Cross-check predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logD values?

  • Methodological Answer :

  • Experimental Replication : Measure logD (octanol/water) via shake-flask method at pH 7.4, comparing results to computational tools (e.g., MarvinSketch).
  • Ionization Effects : Adjust for partial ionization using the Henderson-Hasselbalch equation if pKa values (e.g., dione NH groups) influence partitioning.
  • Structural Artifacts : Check for tautomerism in the pyrrolo-pyrimidine core via 13C NMR, which may alter hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.